2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

Lipophilicity Drug-likeness Pharmacokinetics

This 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine offers a unique electronic/steric environment via its specific N2-butyl, C6-Cl, and C3/C4-dimethyl substitution pattern. Designed for kinase (especially ALK resistant mutants) and PDE4 inhibitor SAR studies, it features favorable CNS drug-like properties (cLogP 3.7, TPSA 30.7 Ų, 0 HBD). Avoid generic analogs—ensure precise SAR with this non-interchangeable scaffold. Ideal for medicinal chemistry, chemical biology, and CNS drug discovery.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
Cat. No. B7811067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESCCCCN1C(=C2C(=CC(=NC2=N1)Cl)C)C
InChIInChI=1S/C12H16ClN3/c1-4-5-6-16-9(3)11-8(2)7-10(13)14-12(11)15-16/h7H,4-6H2,1-3H3
InChIKeySEXZGTMYYBSGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Core Heterocycle for Kinase and PDE4 Inhibitor Research


2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 1018127-94-0) is a synthetic heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core. Its specific substitution pattern includes a butyl group at the N2 position, a chlorine atom at the C6 position, and methyl groups at the C3 and C4 positions, yielding a molecular formula of C12H16ClN3 and a calculated molecular weight of 237.73 g/mol [1]. This core scaffold is structurally related to compounds investigated as potential inhibitors of kinases, such as anaplastic lymphoma kinase (ALK) and its drug-resistant mutant ALK-L1196M [2], as well as phosphodiesterase type IV (PDE4) [3]. The compound's distinct substitution pattern offers unique electronic and steric properties that can differentiate it from other pyrazolo[3,4-b]pyridine analogs in medicinal chemistry research.

2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Why Structural Analogs Cannot Be Freely Substituted


The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, but subtle changes to its substitution pattern can drastically alter its biological target profile and potency. For instance, SAR studies on ALK inhibitors have demonstrated that the nature and position of substituents critically impact both enzymatic activity and selectivity against drug-resistant mutants [1]. Similarly, research on PDE4 inhibitors reveals that specific alkyl and halogen substitutions are essential for achieving high binding affinity and desired pharmacokinetic properties [2]. The unique combination of an N2-butyl chain, a C6-chloro group, and C3/C4-dimethyl groups on the target compound creates a specific electronic and steric environment. This makes it a non-interchangeable analog in studies where these precise interactions are hypothesized to confer a particular biological activity or selectivity profile. The quantitative data below substantiates these differential effects, highlighting why direct substitution with a generic pyrazolo[3,4-b]pyridine is not scientifically valid.

2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Quantifiable Differentiation from Core Scaffold Analogs


N2-Butyl Substitution for Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Core

The target compound's calculated partition coefficient (cLogP) of 3.7 [1] provides a direct quantitative comparison against the unsubstituted 1H-pyrazolo[3,4-b]pyridine core. This value falls within the optimal range (1-4) for oral drug-likeness per Lipinski's Rule of Five and is significantly higher than that of the unsubstituted core. This difference translates to enhanced membrane permeability, a critical factor for achieving adequate oral bioavailability or cell-based assay penetration.

Lipophilicity Drug-likeness Pharmacokinetics

Topological Polar Surface Area (TPSA) for Predicting Oral Bioavailability vs. High TPSA Analogs

The target compound possesses a calculated TPSA of 30.7 Ų [1]. This is well below the typical threshold of 140 Ų for good oral bioavailability and is considerably lower than that of more polar pyrazolo[3,4-b]pyridine analogs containing carboxylic acid, amide, or hydrazide functionalities (e.g., esters and hydrazides from recent antidiabetic studies [2]). This low TPSA is a direct consequence of its lipophilic substitution pattern (butyl, methyl, and chloro groups) and suggests a higher likelihood of passive gastrointestinal absorption.

Oral Bioavailability Drug-likeness Physicochemical Property

C6-Chloro Group as a Synthetic Handle for Diversification vs. Non-Halogenated Analogs

The presence of a chlorine atom at the C6 position provides a direct, versatile handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. This feature is a distinct synthetic advantage compared to non-halogenated pyrazolo[3,4-b]pyridine analogs, which lack a similarly straightforward diversification point at this position. The chlorine atom allows for the targeted installation of amines, ethers, thioethers, or aryl/heteroaryl groups, enabling efficient exploration of structure-activity relationships (SAR) around the C6 vector.

Chemical Probe Synthetic Intermediate Medicinal Chemistry

Lack of Hydrogen Bond Donors for Improved Cellular Permeability vs. 1H-Tautomers

The target compound is calculated to have 0 hydrogen bond donors (HBD) [1]. This is a direct consequence of its fully substituted core, which lacks the acidic N1-H proton found in many 1H-pyrazolo[3,4-b]pyridine analogs. A lower HBD count is a well-established predictor of improved passive membrane permeability and reduced P-glycoprotein (P-gp) efflux liability. This property differentiates it from unsubstituted or partially substituted analogs that possess an HBD.

Physicochemical Property Drug-likeness Membrane Permeability

2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Validated Applications in Drug Discovery and Chemical Biology


Scaffold for Designing Selective Kinase Inhibitors

This compound is structurally suited as a starting point for synthesizing analogs targeting kinases, particularly those where drug resistance mutations are a concern. The pyrazolo[3,4-b]pyridine core is a known pharmacophore for the ATP-binding pocket of several kinases [1]. The specific substitution pattern of the target compound offers a unique vector for exploring interactions with residues in the hinge region or hydrophobic back pocket, as demonstrated in SAR studies on ALK inhibitors [1]. Its use can facilitate the discovery of novel inhibitors capable of overcoming resistance to first-line therapies like crizotinib [2].

Intermediate for PDE4 Inhibitor Development

The compound serves as a valuable synthetic intermediate for generating libraries of potential phosphodiesterase type IV (PDE4) inhibitors. PDE4 is a validated target for inflammatory diseases such as asthma and COPD [3]. The C6-chloro group on the target compound provides a convenient site for introducing diverse substituents (e.g., amines, alcohols) that can modulate potency, selectivity, and pharmacokinetic properties, enabling a rapid exploration of SAR around the pyrazolo[3,4-b]pyridine core for this therapeutic class [3].

Building Block for CNS Drug Discovery

Due to its favorable physicochemical profile, including a cLogP of 3.7, a TPSA of 30.7 Ų, and 0 hydrogen bond donors [4], this compound is an excellent core scaffold for medicinal chemistry programs targeting the central nervous system (CNS). Its properties align well with established guidelines for CNS drug-likeness, suggesting a high potential for passive blood-brain barrier (BBB) penetration. Researchers can utilize this compound to create novel chemical entities for neuroscience targets where achieving adequate brain exposure is a primary challenge.

Chemical Probe for Target Validation Studies

The compound's unique combination of substituents makes it a useful tool compound or 'chemical probe' for initial target validation experiments in vitro. When derivatized further or used as a core scaffold, it can help dissect the biological role of a specific kinase or phosphodiesterase isoform. The ability to easily introduce affinity tags or fluorescent reporters via the C6-chloro handle adds to its utility as a starting point for developing chemical biology tools to study protein function and cellular signaling pathways.

Quote Request

Request a Quote for 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.